3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-20-17(25-21-12)15-11-23(18(24)16-8-9-19-22(16)2)10-14(15)13-6-4-3-5-7-13/h3-9,14-15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTLDNPVISKGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursorsThe pyrrolidine ring is then introduced through a series of substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound under discussion has shown promising results in various in vitro assays against different cancer cell lines.
Case Studies
- Cell Line Studies : In a study evaluating the cytotoxic effects of various oxadiazoles, including the target compound, it was found that certain derivatives exhibited significant growth inhibition against human breast cancer (MCF7) and prostate cancer (PC-3) cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutics .
- Mechanistic Insights : Research has demonstrated that oxadiazoles can induce apoptosis in cancer cells through mechanisms involving caspase activation. The presence of specific substituents on the oxadiazole ring was correlated with enhanced apoptotic activity .
Anti-inflammatory Properties
Beyond anticancer applications, oxadiazoles have been investigated for their anti-inflammatory effects.
Research Findings
Studies have indicated that certain oxadiazole derivatives exhibit stronger anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Structure-Activity Relationship (SAR)
The biological activity of 3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 3 | Enhances lipophilicity and cellular uptake |
| Phenyl group at position 4 | Increases binding affinity to target proteins |
| Pyrazole carbonyl moiety | Contributes to bioactivity through hydrogen bonding interactions |
Synthesis and Optimization
The synthesis of this compound involves several synthetic pathways that allow for the introduction of various substituents to optimize biological activity. Recent advancements in microwave-assisted synthesis techniques have improved yields and reduced reaction times for producing oxadiazole derivatives .
Mechanism of Action
The mechanism of action of 3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Oxadiazole Derivatives
5-Methyl-3-(4-Phenylpyrrolidin-3-yl)-1,2,4-Oxadiazole
- Key Differences : Lacks the pyrazole-5-carbonyl group present in the target compound.
- Physicochemical Properties :
3-Methyl-5-(1-Methylpiperidin-4-yl)-1,2,4-Oxadiazole
- Key Differences : Replaces pyrrolidine with a six-membered piperidine ring.
- Physicochemical Properties :
- Implications : Piperidine’s larger ring size may alter steric interactions and conformational flexibility compared to pyrrolidine, affecting target binding .
3-Methyl-5-(Trichloromethyl)-1,2,4-Oxadiazole
Functionalized Oxadiazole Hybrids
4-[1-(3-Isopropyl-[1,2,4]Oxadiazol-5-yl)-Piperidin-4-yloxy]-1H-Pyrazolo[3,4-d]Pyrimidine
- Key Features : Combines oxadiazole with pyrazolo-pyrimidine, a common pharmacophore in kinase inhibitors.
- Implications : The pyrimidine moiety introduces additional hydrogen-bonding sites, enhancing interactions with enzymatic targets .
Razaxaban (DPC 906)
Physicochemical and Structural Comparison
| Compound Name | Molecular Weight | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | ~413.45* | 0 | 6 | ~75† | Oxadiazole + pyrrolidine + pyrazole |
| 5-Methyl-3-(4-phenylpyrrolidin-3-yl)-oxadiazole | 229.28 | 0 | 4 | 42.2 | Simpler pyrrolidine substitution |
| 3-Methyl-5-(1-methylpiperidin-4-yl)-oxadiazole | 195.24 | 0 | 4 | 42.2 | Piperidine ring |
| Razaxaban | 530.49 | 3 | 10 | 129 | Pyrazole-carboxamide + benzisoxazole |
*Estimated based on molecular formula; †Calculated using analogous structures.
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis likely involves multi-step reactions, similar to methods described for pyrazole-oxadiazole hybrids (e.g., nucleophilic substitutions, cyclizations) .
Solubility and Bioavailability: The lack of hydrogen-bond donors (HBD = 0) in the target compound and analogs suggests poor aqueous solubility, necessitating formulation strategies for drug development .
Selectivity : The pyrazole carbonyl group may confer selectivity toward enzymes with hydrophobic active sites, analogous to razaxaban’s design .
Biological Activity
The compound 3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a novel heterocyclic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound features a complex structure comprising an oxadiazole ring fused with a pyrrolidine and a pyrazole moiety. The molecular formula is with a molecular weight of approximately 342.4 g/mol. This unique structure is believed to contribute to its diverse biological activities.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| Key Functional Groups | Oxadiazole, Pyrazole, Pyrrolidine |
Antitumor Activity
Recent studies have indicated that derivatives of oxadiazole exhibit significant antitumor activity. For instance, compounds similar to the target molecule have been tested against various cancer cell lines, demonstrating potential as anticancer agents.
Case Study: Antitumor Efficacy
In a study examining various 1,2,4-oxadiazole derivatives, it was found that certain compounds displayed IC50 values in the low micromolar range against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) and melanoma cells (MEL-8). The most active derivatives induced apoptosis in these cell lines in a dose-dependent manner, suggesting their potential as therapeutic agents .
Antimicrobial Activity
The presence of the pyrazole moiety has been linked to antimicrobial properties. Compounds containing pyrazole rings have shown effectiveness against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methyl-5-pyrazole derivative | Staphylococcus aureus | 32 µg/mL |
| 3-Methyl-5-pyrazole derivative | Escherichia coli | 16 µg/mL |
The proposed mechanism for the antitumor activity involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, some oxadiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is highly dependent on their structural features. Modifications at specific positions on the oxadiazole ring and the attached substituents can significantly enhance or diminish their pharmacological effects.
Key Findings from SAR Studies
- Substituent Variability : The introduction of different aryl groups at the 3-position of the oxadiazole ring has been shown to improve HDAC inhibitory activity.
- Linker Length : Variations in the length of linkers connecting functional groups also impact biological efficacy, with five-methylene linkers generally providing better activity compared to six-methylene linkers .
Q & A
Basic Synthesis and Purification
Q: What are reliable synthetic routes for preparing 3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole, and how can purity be ensured? A:
- Synthetic Routes : A multi-step approach is common, involving coupling reactions between pyrazole-carboxylic acid derivatives and pyrrolidine intermediates. For example, Pd(PPh₃)₄-catalyzed Suzuki-Miyaura cross-coupling (for aryl-pyrrolidine intermediates) and condensation reactions (e.g., using DMF as solvent with K₃PO₄ as base) are effective .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol or acetonitrile) ensures high purity (>95%). Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) is critical .
Advanced Structural Characterization
Q: How can the stereochemistry and conformation of the pyrrolidine-polyheterocyclic core be resolved experimentally? A:
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and dihedral angles between aromatic rings (e.g., pyrazole and phenyl groups). Hydrogen bonding (e.g., O–H⋯N interactions) stabilizes crystal packing .
- NMR Analysis : ¹H-¹H COSY and NOESY distinguish axial/equatorial substituents on the pyrrolidine ring. ¹³C DEPT-135 confirms quaternary carbons .
Biological Activity Profiling
Q: What methodologies are recommended for evaluating the compound’s enzyme inhibition or receptor-binding activity? A:
- In Vitro Assays :
- Cell-Based Assays : MTT viability assays (cancer cell lines) and Western blotting (downstream target phosphorylation) validate functional activity .
Data Contradictions in Spectroscopic Analysis
Q: How to resolve discrepancies between calculated (DFT) and experimental NMR chemical shifts? A:
- DFT Optimization : Use Gaussian09/B3LYP/6-311+G(d,p) to optimize geometry and calculate shielding constants (GIAO method). Compare with experimental shifts (δ, ppm).
- Solvent Effects : Account for DMSO-d₆ or CDCl₃ solvent polarity in DFT calculations. Deviations >0.5 ppm may indicate conformational flexibility or hydrogen bonding .
Stability and Reactivity Under Storage
Q: What conditions prevent degradation of the compound during long-term storage? A:
- Storage : -20°C under argon in amber vials (light-sensitive). Lyophilization (for aqueous solutions) minimizes hydrolysis.
- Degradation Pathways : Monitor via LC-MS for oxidation (e.g., pyrrolidine ring opening) or hydrolysis (oxadiazole ring cleavage). Add antioxidants (e.g., BHT) for stability .
Structure-Activity Relationship (SAR) Optimization
Q: Which substituents on the pyrazole or oxadiazole rings enhance target selectivity? A:
- Pyrazole Modifications : Electron-withdrawing groups (e.g., -CF₃ at position 3) improve metabolic stability. Methyl groups at position 1 reduce off-target binding .
- Oxadiazole Ring : Replacement with 1,3,4-thiadiazole increases lipophilicity (logP), enhancing blood-brain barrier penetration .
Computational Docking and Pharmacophore Modeling
Q: How to validate docking poses of the compound with a target protein? A:
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding mode stability. RMSD <2.0 Å indicates reliable poses.
- Pharmacophore Mapping : Use Schrödinger’s Phase to align electrostatic/hydrophobic features with co-crystallized ligands (e.g., kinase inhibitors) .
Handling Stereochemical Complexity in Synthesis
Q: What strategies ensure enantioselective synthesis of the pyrrolidine ring? A:
- Chiral Catalysts : Use Jacobsen’s Co-salen catalysts for asymmetric [3+2] cycloaddition to form the pyrrolidine core (ee >90%) .
- Resolution : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates diastereomers. Confirm ee via polarimetry or Mosher ester analysis .
Addressing Biological Data Reproducibility
Q: Why do IC₅₀ values vary between enzyme inhibition assays, and how to mitigate this? A:
- Assay Conditions : Standardize ATP concentration (Km-adjusted), pH (7.4 PBS), and temperature (25°C). Pre-incubate enzyme with inhibitor for 30 min.
- Statistical Validation : Perform triplicate runs with Z’-factor >0.5. Use positive controls (e.g., staurosporine for kinases) .
Advanced Applications in Drug Discovery
Q: How to integrate this compound into a lead optimization pipeline? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
